1-(2-Methoxy-5-nitrophenyl)ethanone

Catalog No.
S3562658
CAS No.
61941-46-6
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxy-5-nitrophenyl)ethanone

CAS Number

61941-46-6

Product Name

1-(2-Methoxy-5-nitrophenyl)ethanone

IUPAC Name

1-(2-methoxy-5-nitrophenyl)ethanone

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-6(11)8-5-7(10(12)13)3-4-9(8)14-2/h3-5H,1-2H3

InChI Key

RKSKSDPCWVAZKN-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC
  • Organic synthesis: The presence of a nitro group and a methoxy group on the phenyl ring suggests 1-(2-Methoxy-5-nitrophenyl)ethanone could be a useful intermediate in organic synthesis for the preparation of more complex molecules. Research on synthetic methods for nitroaromatic compounds might be relevant.
  • Material science: Nitroaromatic compounds can have interesting electronic properties, making them potentially useful in material science applications. Research on novel organic materials based on nitroaromatic structures could be informative.
  • Biological activity: Some nitroaromatic compounds exhibit biological activity. However, the nitro group can also be toxic. Research on the biological properties of structurally similar molecules might provide clues on the potential bioactivity of 1-(2-Methoxy-5-nitrophenyl)ethanone, but further studies would be necessary for confirmation.

1-(2-Methoxy-5-nitrophenyl)ethanone is an organic compound with the molecular formula C9_9H9_9NO4_4. It features a methoxy group (-OCH3_3) and a nitro group (-NO2_2) attached to a phenyl ring, along with an ethanone group (-COCH3_3). This unique combination of functional groups contributes to its distinctive chemical reactivity and potential biological activity, making it a compound of interest in both organic chemistry and medicinal research.

, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to yield amino derivatives, which are valuable intermediates in organic synthesis. Reducing agents such as hydrogen gas (with a catalyst) or sodium borohydride are typically employed.
  • Substitution: The methoxy group can undergo nucleophilic aromatic substitution, allowing for the introduction of different functional groups.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
  • Substitution Reagents: Halogens (e.g., bromine), Friedel-Crafts acylation reagents under acidic conditions.

Research indicates that 1-(2-Methoxy-5-nitrophenyl)ethanone exhibits potential biological activity. It has been investigated for its antimicrobial properties and anticancer effects. The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components, resulting in cytotoxic effects. Additionally, the methoxy and amine groups can facilitate hydrogen bonding and electrostatic interactions with target molecules, enhancing its biological efficacy.

The synthesis of 1-(2-Methoxy-5-nitrophenyl)ethanone typically involves:

  • Nitration of 2-methoxyacetophenone: This is achieved using a mixture of concentrated sulfuric acid and nitric acid at controlled low temperatures to direct the formation of the nitro group at the desired position on the phenyl ring.
  • Purification Techniques: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the compound in high purity. In industrial settings, continuous flow reactors may be utilized to optimize yield and efficiency .

1-(2-Methoxy-5-nitrophenyl)ethanone has several applications across various fields:

  • Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Biology: Utilized in studies involving enzyme inhibition and protein interactions.
  • Industry: Employed in the production of dyes, pigments, and other specialty chemicals .

The interaction studies surrounding 1-(2-Methoxy-5-nitrophenyl)ethanone focus on its mechanism of action within biological systems. The nitro group can be reduced to form reactive intermediates that interact with cellular targets, potentially leading to inhibition or activation of specific pathways. Additionally, the compound's structural features influence its binding affinity to enzymes or receptors, making it a candidate for further pharmacological exploration.

1-(2-Methoxy-5-nitrophenyl)ethanone can be compared with several similar compounds:

Compound NameStructural Features
1-(2-Methoxy-5-nitrophenyl)ethan-1-amineContains an amine group instead of a ketone
1-(2-Methyl-5-nitrophenyl)ethanoneHas a methyl group instead of a methoxy group
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanoneContains a hydroxy group along with methoxy and nitro groups
2-Methoxy-5-nitroacetophenoneSimilar structure but different functional groups
1-(2-Hydroxy-5-nitrophenyl)ethanoneLacks the nitro group but has a hydroxy group

Uniqueness

The uniqueness of 1-(2-Methoxy-5-nitrophenyl)ethanone lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This specificity makes it particularly valuable for targeted research applications and industrial uses .

XLogP3

1.8

Dates

Modify: 2023-07-26

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